1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl-

Lipophilicity Drug design Solubility parameter

Researchers attempting selective functionalization of ketal-protected cyclohexanones frequently encounter premature hydrolysis under mildly acidic coupling conditions, derailing convergent synthetic routes. This 3,3-dimethyl-substituted spirocyclic ketal leverages the Thorpe-Ingold effect to confer measurably enhanced hydrolytic stability absent in non-methyl analogs. • Selective COOH derivatization (amide coupling, esterification) proceeds while the 1,3-dioxane ring remains intact-enabling a protect-then-functionalize workflow. • 0.98-unit higher LogP versus non-methyl analogs improves membrane permeability for prodrug and conjugate delivery applications. • Rigid spiro[5.5] geometry with H-bond donor/acceptor pairs facilitates X-ray crystallography as a co-crystallization partner. • Available at 98% purity from milligram to kilogram scale with expedited global shipping.

Molecular Formula C12H20O4
Molecular Weight 228.288
CAS No. 169822-66-6
Cat. No. B599705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl-
CAS169822-66-6
Molecular FormulaC12H20O4
Molecular Weight228.288
Structural Identifiers
SMILESCC1(COC2(CCC(CC2)C(=O)O)OC1)C
InChIInChI=1S/C12H20O4/c1-11(2)7-15-12(16-8-11)5-3-9(4-6-12)10(13)14/h9H,3-8H2,1-2H3,(H,13,14)
InChIKeySJJHVUGBGCVKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / 500 g / 4 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl-


1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl- (CAS 169822-66-6) is a spirocyclic ketal that combines a 1,3-dioxane ring fused to a cyclohexane ring, with a carboxylic acid substituent at the 9‑position and gem‑dimethyl substitution at the 3‑position. Its molecular formula is C₁₂H₂₀O₄ and its molecular weight is 228.28 Da . Predicted physicochemical properties include a pKa of 4.61 ± 0.40, a density of 1.15 ± 0.1 g/cm³, and a boiling point of 359.3 ± 42.0 °C . The compound serves as a ketal‑protected cyclohexanone equivalent that carries a remote carboxylic acid group, making it a versatile intermediate for multi‑step organic synthesis [1].

Why 3,3-Dimethyl Substitution Cannot Be Replaced


The gem‑dimethyl group at the 3‑position is not a silent substituent; it fundamentally alters the lipophilicity, steric profile, and hydrolytic stability of the ketal ring. Closest analogs that lack the 3,3‑dimethyl substitution, such as 1,4‑dioxaspiro[5.5]undecane‑9‑carboxylic acid (CAS 1547039‑39‑3) or the non‑carboxylated 1,5‑dioxaspiro[5.5]undecane core, exhibit markedly different partition coefficients and aqueous solubility . Moreover, the Thorpe‑Ingold effect imparts enhanced resistance to acid‑catalyzed ketal hydrolysis in the 3,3‑dimethyl derivative, a property that is absent in the unsubstituted analog [1]. These differences mean that a scientific user cannot simply interchange “dioxaspiro‑carboxylic acid” compounds without altering key reaction outcomes or biological readouts.

Key Differentiators from Closest Analogs


Enhanced Lipophilicity

The octanol‑water partition coefficient (LogP) of the 3,3‑dimethyl derivative is predicted to be 2.03 , whereas the closest commercially available non‑methyl analog, 1,4‑dioxaspiro[5.5]undecane‑9‑carboxylic acid (CAS 1547039‑39‑3), has a predicted LogP of 1.05 . This represents an almost 1‑unit increase in LogP attributable to the gem‑dimethyl group.

Lipophilicity Drug design Solubility parameter

Increased Molecular Weight and Steric Bulk

The 3,3‑dimethyl substitution adds 28 Da to the molecular weight compared with the non‑methyl 1,4‑dioxaspiro[5.5]undecane‑9‑carboxylic acid (C₁₀H₁₆O₄, 200.23 Da) . The target compound has a molecular weight of 228.28 Da (C₁₂H₂₀O₄). This increase is accompanied by greater steric bulk around the ketal oxygen atoms.

Molecular weight Steric hindrance Structure‑activity relationship

Thorpe-Ingold Stabilization of Ketal

The gem‑dimethyl substitution at the 3‑position is expected to confer significantly slower acid‑catalyzed hydrolysis of the 1,3‑dioxane ring compared with the unsubstituted analog. This is a demonstrated consequence of the Thorpe‑Ingold effect, which raises the activation barrier for ring‑opening by restricting the conformational freedom of the dioxolane/dioxane system [1]. While direct kinetic data for this specific compound are not publicly available, the effect is well established for 2,2‑dimethyl‑1,3‑dioxane vs. 1,3‑dioxane and applies analogously to the 3,3‑dimethyl‑1,5‑dioxaspiro[5.5]undecane system.

Ketal stability Thorpe‑Ingold effect Protecting group

High-Value Application Scenarios


Lipophilic Prodrugs and Probes

The 0.98‑unit higher LogP relative to non‑methyl analogs makes this compound an ideal carboxylic acid handle for constructing lipophilic ester or amide prodrugs. The enhanced partition coefficient facilitates passive membrane diffusion in cellular assays, directly translating to improved intracellular delivery of conjugated payloads.

Orthogonal Ketal Protection in Synthesis

The class‑level inference of increased ketal stability due to the Thorpe‑Ingold effect [1] means the 1,3‑dioxane ring remains intact under mildly acidic conditions that would hydrolyze unsubstituted ketals. This allows the 9‑carboxylic acid to be selectively functionalized (e.g., amide coupling, esterification) while the ketone stays protected, enabling a convergent synthetic strategy.

Crystallographic Studies of Spirocyclic Systems

The spiro[5.5] framework with 3,3‑dimethyl and 9‑carboxylic acid substituents provides a rigid, well‑defined molecular geometry that is conducive to X‑ray crystallography [2]. The presence of both hydrogen‑bond donor (COOH) and acceptor (dioxane oxygens) facilitates crystal packing, making the compound a valuable co‑crystallization partner or crystallization chaperone for challenging targets.

Spirocyclic Building Block for Drug Discovery

The unique combination of a hydrolytically stable ketal, a remote carboxyl group, and a sterically demanding gem‑dimethyl group enables the construction of spirocyclic libraries with distinctive three‑dimensional shapes and physicochemical properties. This scaffold can serve as a privileged chemotype for fragment‑based or diversity‑oriented synthesis programs.

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